molecular formula C7H9N3O3 B11812638 2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid

2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid

Katalognummer: B11812638
Molekulargewicht: 183.16 g/mol
InChI-Schlüssel: MZTSBOHUVBDQSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carboxamido group and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with appropriate reagents to introduce the acetic acid moiety. One common method involves the use of 1-methyl-4-pyrazole borate pinacol ester as a starting material, which undergoes a series of reactions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, amidation, and purification through crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Wissenschaftliche Forschungsanwendungen

2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Molecular docking studies have shown that this compound can form hydrogen bonds and other interactions with target proteins, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid is unique due to its combination of a pyrazole ring with a carboxamido group and an acetic acid moiety.

Eigenschaften

Molekularformel

C7H9N3O3

Molekulargewicht

183.16 g/mol

IUPAC-Name

2-[(1-methylpyrazole-4-carbonyl)amino]acetic acid

InChI

InChI=1S/C7H9N3O3/c1-10-4-5(2-9-10)7(13)8-3-6(11)12/h2,4H,3H2,1H3,(H,8,13)(H,11,12)

InChI-Schlüssel

MZTSBOHUVBDQSZ-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=N1)C(=O)NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.